1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Enzyme Inhibition
1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has been studied for its role as an enzyme inhibitor. In particular, (4-piperidinyl)-piperazine derivatives, similar in structure, have been synthesized and evaluated as non-selective inhibitors for acetyl-CoA carboxylase 1/2 (ACC1/2). These compounds show potential in inhibiting hepatic de novo fatty acid synthesis in rats after oral administration, highlighting their potential in metabolic research (Chonan et al., 2011).
Crystal Structure Analysis
The compound's crystal structure and interactions have been a focus of several studies. For instance, the structure of levocetirizinium dipicrate, which shares a similar piperazine group, has been analyzed to understand its crystal packing and hydrogen bonding interactions, contributing to the understanding of molecular structures in pharmaceutical compounds (Jasinski et al., 2010).
Synthesis and Biological Activity
The synthesis of novel substituted-piperazine analogs and their biological activities have been extensively researched. For example, carbamoylpyridine and carbamoylpiperidine analogues containing similar structural elements have been evaluated for their antiplatelet aggregation activity, providing insights into potential therapeutic applications (Youssef et al., 2011).
Coordination Chemistry
Research has been conducted on the coordination chemistry of compounds containing piperazine groups. This includes studies on Schiff-base ligands with N,N,O-donor sites that form complexes with metals like copper, offering valuable information for the development of new metal-based drugs (Majumder et al., 2016).
Properties
IUPAC Name |
1-[4-[4-[2-(2-chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O3/c1-2-20(26)24-9-7-17(8-10-24)21(27)25-13-11-23(12-14-25)15-16-28-19-6-4-3-5-18(19)22/h2-6,17H,1,7-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPYYZMYNWSPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CCOC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.